6-Amino-5-chloropyridine-3-carboxamide
Overview
Description
6-Amino-5-chloropyridine-3-carboxamide is a useful research compound. Its molecular formula is C6H6ClN3O and its molecular weight is 171.58 g/mol. The purity is usually 95%.
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Biological Activity
6-Amino-5-chloropyridine-3-carboxamide is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound's unique structural features, including an amino group and a chlorine substituent, contribute to its reactivity and interaction with various biological targets.
Chemical Structure and Properties
The molecular formula of this compound is C_6H_6ClN_3O, with a molecular weight of 175.58 g/mol. The compound is characterized by:
- Amino Group : Enhances solubility and reactivity.
- Chlorine Atom : Influences biological activity and chemical reactivity.
- Carboxamide Group : Contributes to hydrogen bonding capabilities.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The compound has been shown to inhibit certain enzymes by mimicking the structure of natural substrates, thus blocking their activity. This mechanism is particularly relevant in the context of antimicrobial and anticancer effects .
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing efficacy in inhibiting growth. A study highlighted its potential against Gram-positive bacteria, suggesting that it could serve as a lead compound for developing new antibiotics.
Anticancer Activity
The anticancer potential of this compound has been explored in several studies:
- Cell Line Studies : In vitro assays demonstrated that the compound induces cytotoxic effects on various cancer cell lines, including breast (MDA-MB-231), lung (A549), and liver (HEPG2) cancers. The compound's EC50 values ranged from 15 μM to higher concentrations depending on the cell type tested, indicating its potency in inducing cell death .
- Mechanistic Insights : The compound appears to exert its anticancer effects through apoptosis induction and cell cycle arrest. These mechanisms were confirmed through flow cytometry and caspase activation assays, highlighting its potential as a therapeutic agent in oncology .
Case Studies
Comparative Analysis
When comparing this compound to other pyridine derivatives, it stands out due to its specific functional groups that enhance its biological activity:
Compound | Biological Activity | Unique Features |
---|---|---|
This compound | Antimicrobial, anticancer | Chlorine at position 5 enhances reactivity |
5-Bromo-pyridine derivatives | Antimicrobial | Bromine substitution affects solubility |
2-Chloro-pyridine derivatives | Limited anticancer activity | Less potent due to different substitution patterns |
Properties
IUPAC Name |
6-amino-5-chloropyridine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3O/c7-4-1-3(6(9)11)2-10-5(4)8/h1-2H,(H2,8,10)(H2,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIFCEAQIQZCADG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)N)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.